molecular formula C5H4FIN2 B1403766 3-Fluoro-5-iodopyridin-4-amine CAS No. 1597421-56-1

3-Fluoro-5-iodopyridin-4-amine

Cat. No. B1403766
CAS RN: 1597421-56-1
M. Wt: 238 g/mol
InChI Key: JVHONSWNPIKPFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-5-iodopyridin-4-amine is a chemical compound with the molecular formula C5H4FIN2 . It is a yellow to brown solid and is used in various research applications .


Molecular Structure Analysis

The molecular weight of 3-Fluoro-5-iodopyridin-4-amine is 238 g/mol . The InChI code for this compound is 1S/C5H4FIN2/c6-4-1-3 (7)2-9-5 (4)8/h1-2H, (H2,8,9) and the InChI key is XPNGNBJTVDMHEA-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-Fluoro-5-iodopyridin-4-amine is a yellow to brown solid . The compound is shipped at room temperature .

Scientific Research Applications

1. Catalytic Amination Processes

3-Fluoro-5-iodopyridin-4-amine is utilized in catalytic amination processes. A study by Koley, Schnürch, and Mihovilovic (2010) demonstrates its use in the selective C-N cross-coupling reactions. This process is significant due to its efficiency under microwave conditions and the reduced requirement for base equivalents, indicating its potential in developing more efficient synthesis methods for complex molecules (Koley, Schnürch, & Mihovilovic, 2010).

2. Synthesis of Functionalized Pyridines

The compound is also instrumental in the synthesis of functionalized pyridines, as demonstrated by Wu et al. (2022). Their research outlines the synthesis of pentasubstituted pyridines using 3-Fluoro-5-iodopyridin-4-amine, highlighting its role in creating valuable building blocks in medicinal chemistry (Wu et al., 2022).

3. Aminocarbonylation Reactions

Another significant application is in aminocarbonylation reactions. Takács et al. (2007) have utilized 3-Fluoro-5-iodopyridin-4-amine in palladium-catalyzed aminocarbonylation to synthesize N-substituted nicotinamides, which are of potential biological importance. This showcases the compound's versatility in creating complex biological molecules (Takács, Jakab, Petz, & Kollár, 2007).

4. Synthesis of Novel Herbicides

Furthermore, 3-Fluoro-5-iodopyridin-4-amine plays a role in the synthesis of novel herbicides. Johnson et al. (2015) describe its use in the synthesis of fluoropicolinate herbicides, providing new pathways for the development of agricultural chemicals (Johnson, Renga, Galliford, Whiteker, & Giampietro, 2015).

5. Displacement Reactions in Aromatic Systems

Lastly, 3-Fluoro-5-iodopyridin-4-amine is used in displacement reactions in aromatic systems, as explored by Brewis et al. (1974). Their study provides insights into the kinetics of these reactions, which are crucial for understanding the reactivity of such compounds in various chemical processes (Brewis, Chapman, Paine, Shorter, & Wright, 1974).

Safety and Hazards

The safety information for 3-Fluoro-5-iodopyridin-4-amine indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and if in eyes: rinse cautiously with water for several minutes .

properties

IUPAC Name

3-fluoro-5-iodopyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FIN2/c6-3-1-9-2-4(7)5(3)8/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHONSWNPIKPFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)I)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-iodopyridin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-5-iodopyridin-4-amine
Reactant of Route 2
3-Fluoro-5-iodopyridin-4-amine
Reactant of Route 3
3-Fluoro-5-iodopyridin-4-amine
Reactant of Route 4
Reactant of Route 4
3-Fluoro-5-iodopyridin-4-amine
Reactant of Route 5
Reactant of Route 5
3-Fluoro-5-iodopyridin-4-amine
Reactant of Route 6
3-Fluoro-5-iodopyridin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.